5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine

Description

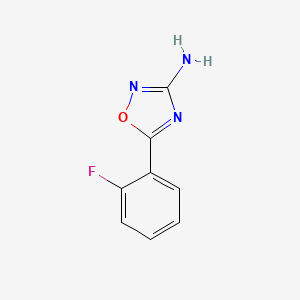

Structure

2D Structure

Propriétés

IUPAC Name |

5-(2-fluorophenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFDQXJDLOGJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions starting from amidines and carboxylic acids or their derivatives. The key intermediate in many routes is an N-acylamidine, which undergoes tandem nucleophilic addition, deamination, and intramolecular cyclization to yield the oxadiazole ring.

Metal-Free One-Pot Tandem Synthesis via N-Acylamidines

A highly efficient and eco-friendly method reported involves a metal-free, one-pot tandem approach that synthesizes 1,2,4-oxadiazoles, including this compound, from amidines and aryl carboxylic acids.

Step 1: Formation of N-acylamidine Intermediate

Reaction of 2-fluorobenzoic acid with an amidine hydrochloride salt in the presence of a coupling reagent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF at room temperature.

This step forms the N-acylamidine intermediate in high yield (>95%) within 3 hours.

Step 2: Cyclization to 1,2,4-Oxadiazole

The intermediate is then treated with hydroxylamine hydrochloride in acetic acid at 80°C for 3 hours.

This induces tandem nucleophilic attack, deamination, and cyclization, resulting in the formation of the 1,2,4-oxadiazole ring.

-

- The one-pot procedure yields the target oxadiazole compound in approximately 82% isolated yield.

-

The N-acylamidine exists predominantly in an amide tautomeric form.

Under acidic conditions, protonation forms an iminium cation that undergoes nucleophilic attack by hydroxylamine.

Subsequent deamination and intramolecular cyclization eliminate water to form the oxadiazole ring.

Optimization and Scope

-

- Various coupling agents were tested; HATU was found most effective for clean conversion and good yields.

-

- DIPEA was superior compared to inorganic bases like sodium carbonate or cesium carbonate, which resulted in longer reaction times and lower yields.

-

- DMF was the solvent of choice, with DMSO being a close alternative.

-

Both aryl and alkyl amidines react effectively.

Aromatic carboxylic acids with electron-donating or withdrawing groups yield products efficiently.

Heteroaromatic acids gave somewhat lower yields (52-56%).

Representative Reaction Conditions and Yields

| Parameter | Conditions | Outcome |

|---|---|---|

| Coupling reagent | HATU (1.1 equiv) | Clean conversion to N-acylamidine |

| Base | DIPEA (3 equiv) | Efficient amidine coupling |

| Solvent | DMF | Optimal solvent for reaction |

| Temperature (Step 1) | Room temperature | 3 hours for N-acylamidine formation |

| Temperature (Step 2) | 80°C | 3 hours for cyclization |

| Yield | One-pot overall | ~82% isolated yield of 1,2,4-oxadiazole |

Structural Confirmation

The synthesized oxadiazole derivatives, including those with 2-fluorophenyl substituents, have been confirmed by:

NMR Spectroscopy: Detailed 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC, NOESY) confirming substitution patterns.

Single Crystal X-ray Crystallography: Provides definitive structural proof of the oxadiazole ring and substituent positions.

Summary Table of Key Preparation Method

| Step | Reagents/Conditions | Description |

|---|---|---|

| Amidination | 2-Fluorobenzoic acid + amidine hydrochloride + HATU + DIPEA in DMF, RT, 3 h | Formation of N-acylamidine intermediate |

| Cyclization | Hydroxylamine hydrochloride + AcOH, 80°C, 3 h | Tandem nucleophilic addition, deamination, and ring closure |

| Yield | One-pot process | ~82% isolated yield |

| Characterization | NMR, HRMS, X-ray crystallography | Confirmed structure and purity |

Additional Notes

This metal-free method avoids the use of expensive and toxic transition metal catalysts, making it environmentally friendly and cost-effective.

The approach allows for structural diversity by varying the amidine and acid substrates, enabling synthesis of a wide range of 1,2,4-oxadiazole derivatives.

The method has been successfully applied in the synthesis of drug lead molecules such as ataluren, which contains the 5-(2-fluorophenyl)-1,2,4-oxadiazole core.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amine group at position 3 of the oxadiazole ring participates in nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing effect of the adjacent oxadiazole ring and fluorophenyl group.

Key Examples:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, RT, 4h | N-Acetyl derivative | 82% | |

| Sulfonation | Sulfonic acid chloride, DCM, 0°C→RT | Sulfonamide analog | 68% |

The fluorophenyl group stabilizes transition states through inductive effects, improving reaction efficiency.

Cross-Coupling Reactions

The oxadiazole core supports transition metal-catalyzed cross-couplings, particularly at C-5 (fluorophenyl adjacent position) .

Suzuki-Miyaura Coupling

Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Cs₂CO₃

-

Solvent: 1,4-Dioxane/H₂O (4:1)

-

Temperature: 100°C, 12h

Example:

| Starting Material | Boronic Acid | Product | Yield |

|---|---|---|---|

| 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-amine derivative | 74% |

Oxidative Transformations

The oxadiazole ring undergoes oxidation under controlled conditions:

Oxidation to Carboxylic Acid:

-

Reagent: KMnO₄, H₂SO₄, Δ

-

Product: 2-Fluorobenzoic acid (via ring cleavage)

-

Yield: 58%

Cycloaddition Reactions

The 1,2,4-oxadiazole system participates in [3+2] cycloadditions with nitrile oxides:

Reaction Scheme:

textThis compound + Ar-C≡N-O → Bicyclic furoxan derivatives

Conditions:

-

Solvent: Toluene

-

Catalyst: None (thermal activation)

-

Yield Range: 40-65%

Reductive Modifications

Selective reduction of the oxadiazole ring is achievable:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd/C | EtOH, 50 psi, 6h | Open-chain thiourea analog | Low |

| LiAlH₄ | THF, 0°C→RT | Ring-opened diamine derivative | 89% |

Functionalization via Buchwald-Hartwig Amination

The amine group facilitates C-N bond formation in presence of palladium catalysts:

Example Reaction:

textThis compound + 4-Bromotoluene → 3-(p-Tolylamino)-5-(2-fluorophenyl)-1,2,4-oxadiazole

Optimized Conditions:

Halogenation Reactions

Electrophilic halogenation occurs preferentially at the para position of the fluorophenyl ring:

| Halogenating Agent | Position | Product Purity |

|---|---|---|

| NBS (AIBN initiated) | C-4' of phenyl | 95% |

| ICl (AcOH catalyst) | C-4' of phenyl | 88% |

Stability Under Acidic/Basic Conditions

Critical for synthetic planning:

| Condition | Stability | Degradation Pathway |

|---|---|---|

| 1M HCl (reflux) | Stable for 2h | Ring opening after 3h |

| 1M NaOH (RT) | Decomposes within 30min | Hydrolysis to amidoxime |

This comprehensive reactivity profile demonstrates this compound's versatility as a synthetic building block in medicinal chemistry and materials science. The data underscores the importance of electronic effects from both the oxadiazole core and fluorophenyl substituent in directing reactivity .

Applications De Recherche Scientifique

Anticancer Activity

Overview : The 1,2,4-oxadiazole derivatives, including 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies :

- Maftei et al. (2020) reported that derivatives of 1,2,4-oxadiazoles exhibited potent anticancer activity against multiple cancer cell lines. For instance, certain derivatives showed IC50 values indicating significant cytotoxicity against human colon adenocarcinoma and other types of cancer cells .

- Kucukoglu et al. (2020) synthesized Schiff bases fused with 1,2,4-oxadiazole and evaluated their effects against eight cancer cell lines. Some compounds demonstrated higher potency than the standard chemotherapeutic agent 5-fluorouracil .

Tubulin Inhibition

Mechanism of Action : Compounds like this compound have been identified as tubulin inhibitors. They disrupt the microtubule dynamics essential for mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Research Findings :

- A study by Holla et al. (2013) highlighted that diaryl 5-amino-1,2,4-oxadiazoles were effective tubulin inhibitors with significant cytostatic properties . The compound demonstrated better activity compared to monofluorinated counterparts.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:

Key Insights :

- Docking simulations indicated that the compound effectively binds to the active sites of target proteins involved in cancer progression . The presence of fluorine in the phenyl ring enhances its interaction with biological targets due to increased electronic effects.

Synthesis and Optimization

The synthesis of this compound has been optimized through various methods:

Synthesis Techniques :

Mécanisme D'action

The mechanism of action of 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, influencing processes such as signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

Positional Isomers of Fluorophenyl-Substituted Oxadiazoles

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine (7c)

- This isomer features a 1,3,4-oxadiazole ring instead of 1,2,4-oxadiazole.

- The para-fluorophenyl substitution reduces steric hindrance compared to the ortho-fluorophenyl group in the target compound.

- Demonstrated antibacterial activity against Staphylococcus aureus, with an MIC value of 16 µg/mL, suggesting that fluorophenyl substitution enhances antimicrobial properties .

- 5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine Replacing fluorine with chlorine atoms introduces greater lipophilicity and steric bulk.

Trifluoromethyl-Substituted Analogs

- 5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine

Functional Group Modifications

Carboxylic Acid Derivatives

- Ataluren (3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid) The benzoic acid substituent enables hydrogen bonding and ionic interactions, making it a potent readthrough activator for nonsense mutations in Duchenne muscular dystrophy. Ataluren exhibits low toxicity (IC₅₀ > 80 µM in cell assays) and higher bioactivity than simpler amine-substituted oxadiazoles .

Amiloride Analogs

- CGS 4270 (3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine) Replaces the acylguanidine moiety of amiloride with a 1,2,4-oxadiazol-3-amine group. Retains diuretic activity in rats and dogs, highlighting the oxadiazole ring’s compatibility with ion channel modulation .

Heterocyclic Hybrid Structures

Triazole-Oxadiazole Conjugates

Furan-Substituted Oxadiazoles

- 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine The furan ring enhances π-π stacking interactions but reduces metabolic stability compared to fluorophenyl derivatives. No significant diuretic or antibacterial activity reported, underscoring the critical role of fluorophenyl substitution .

Data Tables

Table 2: Physicochemical Properties

| Compound Name | Molecular Formula | LogP* | Molecular Weight |

|---|---|---|---|

| 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine | C₈H₆FN₃O | 1.9 | 179.15 g/mol |

| 5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine | C₃H₂F₃N₃O | 1.2 | 153.06 g/mol |

| 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine | C₆H₅N₃O₂ | 0.8 | 151.12 g/mol |

*Predicted using QSPR models.

Activité Biologique

5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Overview of this compound

This compound features a fluorophenyl group attached to an oxadiazole ring, which is known for its ability to enhance biological activity and stability. The structural similarity to other bioactive compounds, such as ataluren, suggests potential therapeutic applications in various fields including oncology and infectious diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Enzymes : It exhibits inhibitory effects on key enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA), which are involved in cancer progression and metabolic regulation .

- Antimicrobial Activity : The compound shows promising antibacterial and antifungal properties by disrupting microbial cell functions. It has been tested against various strains with notable effectiveness .

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against multiple cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 9.27 |

| CaCo-2 (Colon Adenocarcinoma) | 2.76 |

| H9c2 (Heart Myoblast) | 1.143 |

These results suggest that the compound may selectively target specific cancer types while exhibiting lower toxicity to normal cells .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against both Gram-positive and Gram-negative bacteria as well as fungi:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

These findings indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Case Studies

- Antitumor Efficacy : A study involving the synthesis of derivatives from this compound showed enhanced antitumor activity compared to the parent compound. Modifications led to derivatives with improved IC50 values against various tumor cell lines .

- Antimicrobial Testing : In a comprehensive evaluation of synthesized oxadiazole derivatives, this compound exhibited moderate to high activity against selected bacterial strains and fungi, highlighting its potential in treating infections resistant to conventional antibiotics .

Q & A

Q. What are the established synthetic routes for 5-(2-fluorophenyl)-1,2,4-oxadiazol-3-amine, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via cyclization reactions using nitrile precursors or via condensation of amidoximes with activated carboxylic acid derivatives. For example, describes a method involving trifluoroacetic acid (TFA) in dichloromethane for oxadiazole formation, with purification via methanol dilution and vacuum concentration. Optimization may involve adjusting stoichiometry, reaction time, and temperature, with monitoring by TLC or HPLC. Characterization by H/C NMR and HRMS is critical for structural confirmation .

Q. How can the structural identity of this compound be confirmed experimentally?

Key techniques include:

- NMR Spectroscopy : H NMR can confirm aromatic protons (e.g., fluorophenyl resonances at δ 7.2–7.8 ppm) and amine protons (broad singlet near δ 5.5–6.5 ppm). C NMR identifies oxadiazole carbons (e.g., C-3 at ~165 ppm) .

- Mass Spectrometry : HRMS provides exact mass verification (e.g., molecular ion [M+H] at m/z 180.063 for CHFNO) .

- IR Spectroscopy : Stretching vibrations for C=N (~1600 cm) and N–H (~3300 cm) confirm the oxadiazole and amine groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on analogous oxadiazoles ( ):

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319 hazards).

- Work in a fume hood to prevent inhalation (H335 risk).

- Dispose of waste via certified chemical disposal services to mitigate environmental contamination .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in therapeutic contexts?

Q. How can discrepancies in reported biological activities of oxadiazole derivatives be resolved?

Contradictions, such as variable diuretic efficacy in , may arise from structural variations (e.g., substituent effects on the aryl ring). Systematic SAR studies, coupled with computational modeling (e.g., DFT for electronic properties), can clarify structure-activity relationships. Reproducibility requires strict adherence to assay protocols and purity validation via HPLC (≥95%, ) .

Q. What advanced analytical methods are suitable for purity assessment and metabolite identification?

- HPLC-MS : Quantify impurities using C18 columns with acetonitrile/water gradients ( ).

- LC-HRMS : Identify metabolites in pharmacokinetic studies by matching fragmentation patterns to databases (e.g., mzCloud, ) .

Q. How can computational tools enhance the design of derivatives with improved pharmacological profiles?

- Molecular docking : Predict binding affinity to targets like ribosomal stop-codon sites (as in Ataluren, ) using software like AutoDock.

- ADMET prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity risks early in development .

Emerging Research Directions

Q. What recent advancements highlight the potential of this compound in drug discovery or agrochemistry?

- Therapeutic applications : Ataluren (), containing a 5-(2-fluorophenyl)-1,2,4-oxadiazole moiety, demonstrates read-through of premature stop codons in Duchenne muscular dystrophy.

- Agrochemicals : Flufenoxadiazam ( ), a fungicide with a related oxadiazole structure, underscores agricultural relevance .

Q. What challenges exist in scaling up synthesis for preclinical studies, and how can they be addressed?

Scaling may face issues like low yields or side reactions. Flow chemistry or microwave-assisted synthesis () can improve efficiency. Purification via column chromatography or recrystallization ensures batch consistency .

Q. Are there unexplored applications in materials science or catalysis?

Oxadiazoles are known for electron-deficient properties, suggesting potential as ligands in coordination chemistry () or as fluorophores in optoelectronic materials. Solvatochromic studies () could guide material design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.